molecular formula C12H13NO2 B045884 (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol CAS No. 113841-94-4

(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol

Cat. No. B045884
M. Wt: 203.24 g/mol
InChI Key: YSSPNLYURXDVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is a chemical compound with the molecular formula C12H13NO2. It is also known as M4M and is commonly used in scientific research.

Scientific Research Applications

(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the glutamatergic system. COX-2 is an enzyme involved in the production of inflammatory mediators, and its inhibition can reduce inflammation and pain. The glutamatergic system is involved in the regulation of synaptic plasticity and neuronal survival, and its modulation can have neuroprotective effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol have been studied in various in vitro and in vivo models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activation of microglia and astrocytes. It has also been shown to reduce the levels of oxidative stress and to increase the activity of antioxidant enzymes. In addition, it has been shown to improve cognitive function and to reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol in lab experiments include its high purity and stability, its well-established synthesis method, and its potential therapeutic applications. However, its limitations include its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol. These include:
1. Further studies on its mechanism of action and its potential targets in the inflammatory and neurodegenerative pathways.
2. Optimization of its synthesis method for higher yield and purity.
3. Development of new formulations and delivery methods to improve its solubility and bioavailability.
4. Preclinical and clinical studies to evaluate its safety and efficacy in the treatment of neurodegenerative diseases.
5. Studies on its potential use in other therapeutic areas, such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol is a chemical compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Its synthesis method has been well-established, and its mechanism of action and biochemical effects have been studied in various models. However, further research is needed to fully understand its therapeutic potential and to overcome its limitations for lab experiments.

Synthesis Methods

The synthesis of (3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol involves the reaction of p-tolylhydroxylamine with 3-methyl-4-nitrobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then reduced with sodium borohydride to obtain the final product. This method has been reported in several scientific publications and has been optimized for high yield and purity.

properties

IUPAC Name

[3-methyl-5-(4-methylphenyl)-1,2-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)13-15-12/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSPNLYURXDVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NO2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-5-(p-tolyl)isoxazol-4-yl)methanol

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